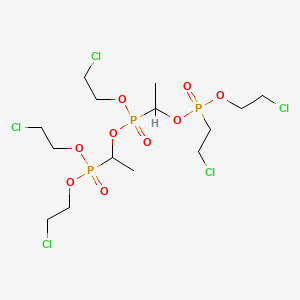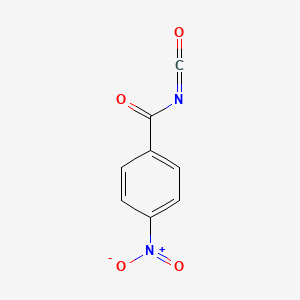![molecular formula C17H16ClN3O4S B3031607 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5531-21-5](/img/structure/B3031607.png)
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide consists of a benzene ring with various substituents. The chlorine atom, ethoxy group, and carbamothioyl moiety are attached to the benzene ring. The nitro group and methyl group are also present. For a visual representation, refer to the crystal structure reported in Acta Crystallographica .
Scientific Research Applications
Optimization of Anti-cancer Activity
A study by Yadagiri Kommagalla et al. (2014) explored the optimization of anti-cancer activity of a related compound, focusing on structural modifications to enhance drug-like properties and toxicity towards cancer cells. This research demonstrates the potential of benzamide derivatives in cancer therapy, highlighting the importance of structural adjustments in improving pharmacological profiles (Kommagalla et al., 2014).
Synthesis and Biological Activity
Another study by S. Kato et al. (1996) detailed the synthesis and biological activity of metabolites related to gastroprokinetic agents. It provides an example of how benzamide derivatives are synthesized and evaluated for biological activities, underscoring their significance in the development of new therapeutic agents (Kato et al., 1996).
Characterization of Metal Complexes
Research by G. Binzet et al. (2009) on the synthesis and characterization of metal complexes with benzamide derivatives emphasizes their potential in materials science and coordination chemistry. The study showcases how these compounds can form stable complexes with metals, which could be useful in various applications, including catalysis and materials science (Binzet et al., 2009).
Antimicrobial Potential
Carmen Limban et al. (2011) investigated the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives. This study points to the antimicrobial potential of benzamide derivatives, particularly against biofilm-forming bacteria, highlighting their importance in developing new antimicrobial agents (Limban et al., 2011).
Antidiabetic and Antimicrobial Evaluation
Samridhi Thakal et al. (2020) performed in vitro and in silico evaluations of benzamide derivatives for antidiabetic potential, demonstrating the broad scope of these compounds in pharmaceutical research. This includes their potential as inhibitors for enzymes relevant to diabetes management and their antimicrobial activity, showcasing the multifaceted applications of benzamide derivatives in medical science (Thakal et al., 2020).
properties
IUPAC Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHMZBBUQMWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412448 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5531-21-5 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Hydroxyethyl)oxetan-3-yl]ethanol](/img/structure/B3031526.png)






![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)




